molecular formula C16H20N2O6S2 B2527116 5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034468-39-6

5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide

Cat. No. B2527116
M. Wt: 400.46
InChI Key: PINJRVAWFPWIDD-UHFFFAOYSA-N
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Description

The compound 5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is not directly discussed in the provided papers. However, the papers do mention related compounds that share some structural similarities, such as the presence of a methoxybenzamide moiety. These compounds are of interest due to their biological activities, which include effects on spermatozoan motility and antiemetic properties .

Synthesis Analysis

The synthesis of the specific compound is not detailed in the provided papers. However, the synthesis of related compounds typically involves the formation of an amide bond between a benzamide derivative and an appropriate amine-containing side chain. The synthesis process would likely involve multiple steps, including protection and deprotection of functional groups, as well as purification stages to achieve the desired compound .

Molecular Structure Analysis

The molecular structure of 5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide would include a benzamide core with a methoxy group at the 2-position, a sulfamoyl group, and a side chain featuring a thiophene ring and a hydroxyethoxy group. The presence of these functional groups suggests potential sites for intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which could influence the compound's biological activity .

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not discussed, related compounds with benzamide structures can undergo various chemical reactions. These may include hydrolysis of the amide bond, substitution reactions at the methoxy group, or modifications at the thiophene ring. The reactivity of such compounds is often influenced by the electronic and steric properties of the substituents attached to the benzamide core .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxy group and the hydroxyethoxy side chain would contribute to the compound's solubility in polar solvents. The polarizability and molar refractivity of related compounds have been studied, indicating that these properties can be affected by the concentration of the compound in solution and the presence of salts such as NaCl or LiCl . These properties are important for understanding the compound's interactions with biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on sulfonamides containing hydroxybenzaldehyde or hydroxybenzoic acid scaffolds, similar in structure to the compound of interest, has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. These compounds exhibit efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, indicating potential applications in the development of new antimicrobial agents (Krátký et al., 2012).

Organophosphorus Compounds Synthesis

Studies on organophosphorus compounds have highlighted methods to synthesize phosphorins from benzoic acids and their derivatives, showcasing the chemical versatility and potential for creating various organophosphorus-based molecules for different scientific applications (El‐Barbary & Lawesson, 1981).

Carbon Steel Corrosion Inhibition

Investigations into methoxy-substituted phenylthienyl benzamidines have shown these compounds to be effective corrosion inhibitors for carbon steel in acidic environments. This suggests potential industrial applications in protecting metal surfaces against corrosion, with implications for materials science research (Fouda et al., 2020).

Ocular Hypotensive Activity

Sulfonamides with specific substitutions have been evaluated for their ocular hypotensive activity, particularly in models of glaucoma. Such studies underline the therapeutic research potential of sulfonamide derivatives in developing treatments for eye conditions, emphasizing the medical applications of chemical compounds in ophthalmology (Prugh et al., 1991).

Antioxidant Properties

New nitrogen-containing bromophenols, structurally related to methoxybenzamides, have been isolated from marine algae and demonstrated potent antioxidant activity. These findings suggest the utility of such compounds in researching natural antioxidants for potential food or pharmaceutical applications (Li et al., 2012).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety-related properties.


Future Directions

This would involve looking at potential future research directions, such as new synthetic methods, applications, or theoretical studies.


properties

IUPAC Name

5-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S2/c1-23-13-5-4-11(9-12(13)16(17)20)26(21,22)18-10-14(24-7-6-19)15-3-2-8-25-15/h2-5,8-9,14,18-19H,6-7,10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINJRVAWFPWIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide

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